![molecular formula C11H8BrClN4S B5808829 N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea](/img/structure/B5808829.png)
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea
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Overview
Description
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea, also known as BrCPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BrCPTU belongs to the class of thiourea compounds, which have been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Mechanism of Action
The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has been found to have a number of biochemical and physiological effects. Studies have shown that N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has also been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea for lab experiments is its potent antitumor activity against a wide range of cancer cell lines. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea is its potential toxicity, which may limit its use in certain experiments. Further studies are needed to determine the optimal dosage and duration of treatment for N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea.
Future Directions
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea. One area of interest is the development of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea-based drug delivery systems, which could improve the efficacy and safety of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea in cancer treatment. Another area of interest is the investigation of the synergistic effects of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea with other anticancer agents, which could lead to the development of more effective combination therapies. Finally, further studies are needed to elucidate the exact mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea involves the reaction of 4-bromo-2-chloroaniline with pyrazinecarbodithioic acid in the presence of a base such as potassium hydroxide. The resulting product is then purified by recrystallization to obtain pure N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea. The chemical structure of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has been confirmed by various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4S/c12-7-1-2-9(8(13)5-7)16-11(18)17-10-6-14-3-4-15-10/h1-6H,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXVYMGXCRIBJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=S)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea |
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